molecular formula C27H31N3O3S B2451728 3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1024020-22-1

3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No. B2451728
CAS RN: 1024020-22-1
M. Wt: 477.62
InChI Key: LNBNYCAQIFPBLX-UHFFFAOYSA-N
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Description

3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a useful research compound. Its molecular formula is C27H31N3O3S and its molecular weight is 477.62. The purity is usually 95%.
BenchChem offers high-quality 3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • 3-Ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one derivatives, structurally related to the compound , have shown significant anti-monoamine oxidase and antitumor activity. This highlights the compound's potential in the development of treatments for certain neurological and cancerous conditions (Markosyan et al., 2015).

Chemical Synthesis Techniques

  • Research on similar compounds has led to the development of efficient synthetic methods for constructing quinazolin-4-ones, a structural component of the compound. These advancements are crucial for the pharmaceutical industry, particularly in developing drugs for proliferative diseases (Őrfi et al., 2004).

Anticancer Potential

  • Amino- and sulfanyl-derivatives of benzoquinazolinones, which share a similar structure with the compound , have been synthesized and shown potential cytotoxicity against cancer cell lines. This suggests that the compound might have applications in cancer research and treatment (Nowak et al., 2015).

Bioactivity and Drug Development

  • The compound's structural relatives have been utilized in the development of potent dipeptidyl peptidase IV (DPP-4) inhibitors, indicating its potential in treating conditions like diabetes. Such research provides insight into the compound's possible applications in metabolic disease management (Ikuma et al., 2015).

Green Chemistry Approaches

  • Advances in green chemistry, such as iodine-promoted C(sp3)-H amination of similar compounds, suggest environmentally friendly methods for synthesizing these types of chemicals. This is crucial for sustainable pharmaceutical manufacturing practices (Donthiboina et al., 2018).

properties

IUPAC Name

3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O3S/c1-17-8-7-11-19(12-17)16-34-27-28-21-15-24(33-3)23(32-2)14-20(21)25-29-26(31)22(30(25)27)13-18-9-5-4-6-10-18/h7-8,11-12,14-15,18,22H,4-6,9-10,13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBNYCAQIFPBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=O)C(N42)CC5CCCCC5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

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